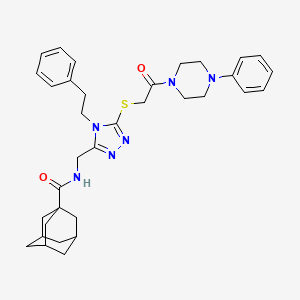
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C34H42N6O2S and its molecular weight is 598.81. The purity is usually 95%.
BenchChem offers high-quality (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Vibrational Studies Adamantane-containing triazole thiones, including compounds similar to the requested chemical, have been studied for their structural and vibrational properties. Research has demonstrated the potential of these compounds to exhibit analgesic activities, highlighting the importance of adamantane structures in medicinal chemistry. Theoretical studies using DFT and Multi-reference ab initio Methods provide insights into the equilibrium geometry, vibrational spectra, and UV/Vis spectra of these compounds, suggesting their potential for drug design due to predicted biological activities (Shundalau et al., 2019).
Quantum Chemical Analysis Further quantum chemical analyses have been conducted on adamantane-based compounds, which are structurally related to the requested chemical, to understand their spectroscopic properties and potential biological activities. These studies involve DFT calculations to predict vibrational IR and Raman spectra, and TDDFT and MRPT calculations for electronic absorption spectra. Such detailed analyses are crucial for understanding the molecular behavior and designing molecules with desired biological effects (Al-Ghulikah et al., 2019).
Reactivity and Adsorption Behavior The reactivity properties and adsorption behavior of triazole derivatives have been explored through DFT and MD simulation studies. These studies provide valuable insights into the interactions of such molecules with biological systems, potentially guiding the development of pharmaceuticals with specific mechanisms of action, such as autoxidation prevention or targeted molecular interactions (Al-Ghulikah et al., 2021).
Synthesis and Biological Activities Research into the synthesis of adamantane-containing molecules and their derivatives has shown diverse biological activities, including antimicrobial and anti-inflammatory properties. These studies underscore the versatility of adamantane-based structures in drug design, highlighting their potential to serve as scaffolds for developing new therapeutic agents with varied biological activities (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N6O2S/c41-31(39-15-13-38(14-16-39)29-9-5-2-6-10-29)24-43-33-37-36-30(40(33)12-11-25-7-3-1-4-8-25)23-35-32(42)34-20-26-17-27(21-34)19-28(18-26)22-34/h1-10,26-28H,11-24H2,(H,35,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHWDTNDQBRMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,3s)-N-((5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

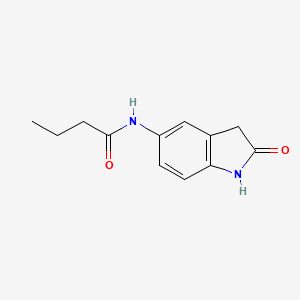
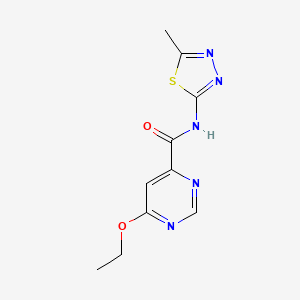
![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)
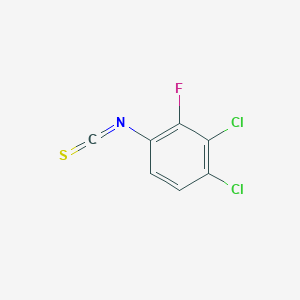
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)
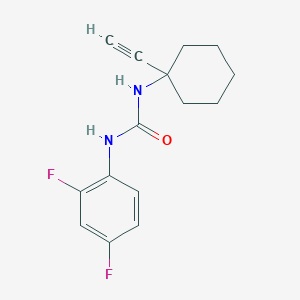
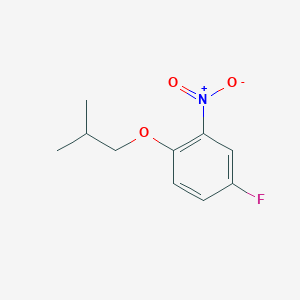
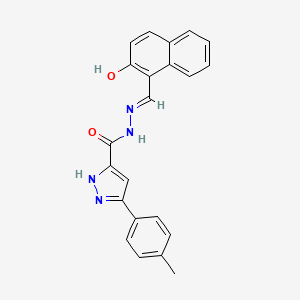
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813242.png)
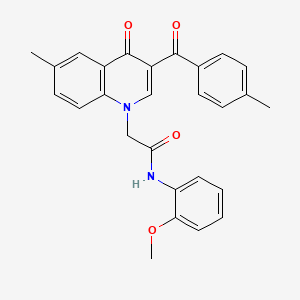
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)
![4-fluoro-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2813247.png)
